(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
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Overview
Description
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a compound with significant pharmaceutical potential. It is known for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:
Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: This step involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C).
Formation of ®-2-hydroxy-2-phenylacetate: The resulting residue is dissolved in dichloromethane and cooled.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to different pharmacologically active compounds.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various substituents that can alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust in methanolic hydrochloric acid is used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Scientific Research Applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its role in enzyme inhibition.
Industry: The compound is used in the production of various pharmaceuticals, ensuring the availability of essential medications.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cardiovascular functions, such as P2Y12 receptors.
Pathways Involved: It inhibits platelet aggregation by blocking the P2Y12 receptor pathway, preventing thrombotic events in patients with acute coronary syndrome.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
Uniqueness
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of potent cardiovascular drugs. Its ability to inhibit platelet aggregation distinguishes it from other similar compounds .
Properties
CAS No. |
376608-71-8 |
---|---|
Molecular Formula |
C17H17F2NO3 |
Molecular Weight |
321.32 g/mol |
IUPAC Name |
[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 |
InChI Key |
GUESUQPLVFMJIT-KLTOLQSASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O |
Pictograms |
Irritant |
Synonyms |
(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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